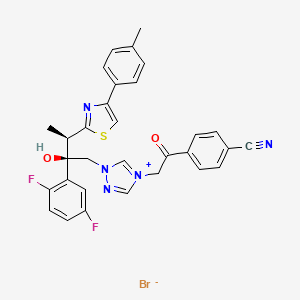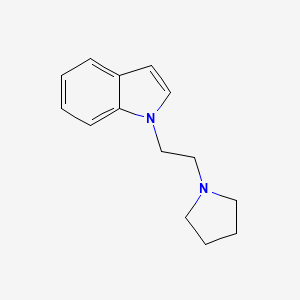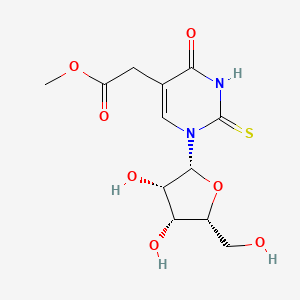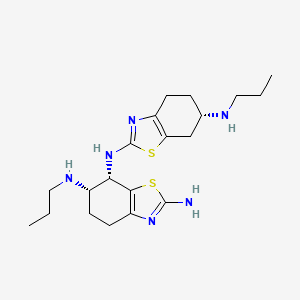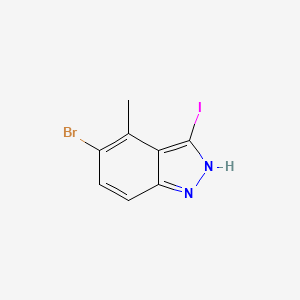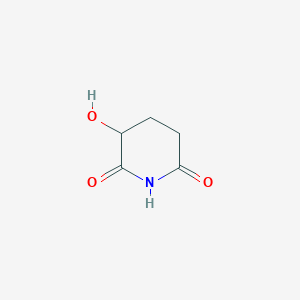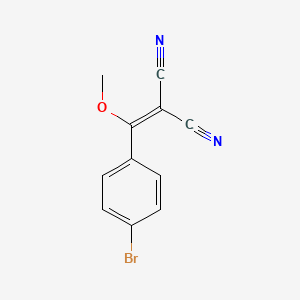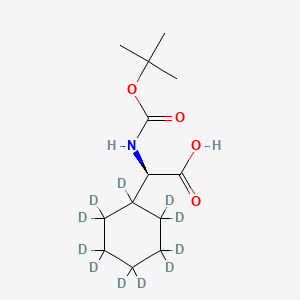
N-Boc-D-cyclohexylglycine-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-D-cyclohexylglycine-d11 is a deuterated derivative of N-Boc-D-cyclohexylglycine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a deuterium-labeled cyclohexyl group. The deuterium labeling makes it particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-D-cyclohexylglycine-d11 typically involves the following steps:
Protection of the Amino Group: The amino group of D-cyclohexylglycine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-cyclohexylglycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Deuterium Labeling: The cyclohexyl group is labeled with deuterium (d11) through a series of hydrogen-deuterium exchange reactions. This step may involve the use of deuterated solvents and catalysts to achieve the desired level of deuterium incorporation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, reaction temperature, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Boc-D-cyclohexylglycine-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-Boc-D-cyclohexylglycine-d11 has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules. The deuterium labeling aids in NMR spectroscopy studies.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of N-Boc-D-cyclohexylglycine-d11 involves its interaction with molecular targets such as enzymes and receptors. The deuterium labeling allows for detailed studies of these interactions using techniques like NMR spectroscopy. The Boc protecting group ensures that the compound remains stable and reactive under specific conditions, facilitating its use in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-Boc-D-cyclohexylglycine: The non-deuterated version of the compound.
N-Boc-L-cyclohexylglycine: The L-enantiomer of the compound.
N-Boc-D-phenylglycine: A similar compound with a phenyl group instead of a cyclohexyl group.
Uniqueness
N-Boc-D-cyclohexylglycine-d11 is unique due to its deuterium labeling, which enhances its utility in NMR spectroscopy and other analytical techniques. This labeling provides valuable insights into molecular interactions and reaction mechanisms that are not easily obtainable with non-deuterated compounds.
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetic acid |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1/i4D2,5D2,6D2,7D2,8D2,9D |
InChI Key |
QSUXZIPXYDQFCX-SCFGQYGOSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)O)NC(=O)OC(C)(C)C)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-hydroxybenzaldehyde](/img/structure/B13845626.png)
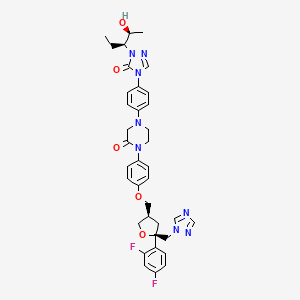
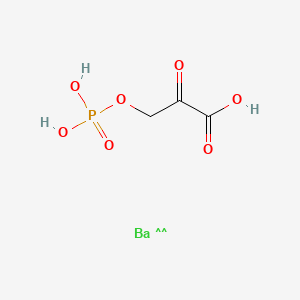
![(6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13845636.png)
